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Compound of Interest

Compound Name:
6-Fluoro-1-methylindoline-2,3-

dione

CAS No.: 134640-74-7

Cat. No.: B1283048

Get Quote

The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned for its

significant and diverse biological activities. Its rigid, planar structure and versatile chemical

handles have made it a cornerstone in medicinal chemistry for the development of therapeutic

agents. The strategic introduction of specific substituents can profoundly modulate the

scaffold's physicochemical properties and biological profile. This guide focuses on 6-Fluoro-1-
methylindoline-2,3-dione, a derivative featuring two key modifications: a fluorine atom at the

6-position and a methyl group on the indole nitrogen.

Fluorine Substitution: The incorporation of a fluorine atom, a bioisostere for a hydrogen

atom, is a well-established strategy in drug design. Its high electronegativity and small size

can alter a molecule's pKa, metabolic stability, lipophilicity, and binding interactions with

target proteins, often leading to enhanced potency and improved pharmacokinetic

properties.

N-Methylation: The methylation of the indole nitrogen (N1) removes the acidic proton,

preventing hydrogen bonding and increasing lipophilicity. This modification can improve cell
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permeability and oral bioavailability and can lock the molecule in a specific conformation,

potentially enhancing its affinity for a biological target.

This document serves as a technical guide for researchers, chemists, and drug development

professionals, providing a comprehensive overview of the physicochemical properties,

synthesis, and chemical reactivity of 6-Fluoro-1-methylindoline-2,3-dione, grounding its utility

as a versatile building block in modern organic synthesis and medicinal chemistry.

Section 1: Physicochemical and Spectroscopic
Profile
While specific experimental data for 6-Fluoro-1-methylindoline-2,3-dione is not extensively

published, its properties can be reliably predicted based on its structure and data from closely

related analogs, such as the 5-fluoro isomer.

Table 1: Core Chemical Properties
Property Value / Description Source / Basis

Chemical Name
6-Fluoro-1-methylindoline-2,3-

dione
IUPAC Nomenclature

Synonyms 6-Fluoro-N-methylisatin Common Nomenclature

Molecular Formula C₉H₆FNO₂ Calculated

Molecular Weight 179.15 g/mol Calculated[1]

Appearance
Expected to be an orange to

brown crystalline solid.
Analogy to 5-fluoro isomer[2]

Melting Point

Not reported. For comparison,

5-fluoro-1-methylindoline-2,3-

dione melts at 156-160 °C.

[2][3]

Solubility

Expected to be soluble in polar

organic solvents like DMF,

DMSO, and moderately

soluble in acetone, ethyl

acetate, and alcohols.

General isatin properties
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Spectroscopic Signature (Predicted)
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-

methyl group (a singlet around 3.2-3.5 ppm) and three aromatic protons. The fluorine at C6

will cause splitting of the adjacent C5 and C7 protons, resulting in complex doublet/triplet

patterns consistent with a substituted benzene ring.

¹³C NMR: The spectrum will display nine distinct carbon signals, including two carbonyl

carbons (C2 and C3) in the downfield region (~158 ppm and ~183 ppm), one N-methyl

carbon (~26 ppm), and six aromatic carbons.

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic

environment of the aromatic ring.

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z =

179.0380 (Exact Mass).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl

stretching bands, corresponding to the C2-amide ketone (~1745-1765 cm⁻¹) and the C3-

ketone (~1725-1745 cm⁻¹).

Section 2: Synthesis Methodology
The most direct and industrially scalable route to 6-Fluoro-1-methylindoline-2,3-dione is the

N-methylation of the commercially available precursor, 6-fluoroisatin. The reaction proceeds via

a nucleophilic substitution mechanism.

Mechanism and Rationale
The synthesis involves the deprotonation of the acidic N-H proton of 6-fluoroisatin using a mild

base, creating a resonance-stabilized isatin anion. This anion then acts as a potent

nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., iodomethane)

in an Sₙ2 reaction to yield the final product.

Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this

transformation. It is sufficiently strong to deprotonate the isatin (pKa ≈ 10) but mild enough to

prevent side reactions like hydrolysis of the amide bond.
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Choice of Methylating Agent: Iodomethane (CH₃I) is a highly effective and reactive

methylating agent. Dimethyl sulfate can also be used but is more toxic.[4]

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it

readily dissolves the isatin salt and promotes the Sₙ2 reaction kinetics.

Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as

tetrabutylammonium bromide (TBAB), can be beneficial. It facilitates the transfer of the isatin

anion from the solid base surface into the organic phase, accelerating the reaction rate. A

similar protocol has been successfully used for the synthesis of the 6-chloro analog.[5]

Diagram: Synthetic Workflow

6-Fluoroisatin

6-Fluoro-1-methylindoline-2,3-dione

N-Methylation

Iodomethane (CH3I)
K2CO3, DMF

Click to download full resolution via product page

Caption: Synthetic route to 6-Fluoro-1-methylindoline-2,3-dione.

Detailed Experimental Protocol
Materials:

6-Fluoroisatin (1.0 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Iodomethane (CH₃I) (1.5 - 2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Tetrabutylammonium bromide (TBAB) (0.1 eq, optional)

Water (deionized)

Brine solution

Procedure:

To a stirred suspension of 6-fluoroisatin (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous

DMF, add TBAB (0.1 eq).

Slowly add iodomethane (1.5 eq) to the mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours.

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)

with an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The product will have

a higher Rf value (less polar) than the starting 6-fluoroisatin.[4] The reaction is complete

upon the disappearance of the starting material spot.

Work-up: Once complete, pour the reaction mixture into ice-cold water. The product will often

precipitate as a solid.

Filter the precipitate, wash thoroughly with water to remove residual DMF and salts, and dry

under vacuum.

Purification: If necessary, the crude product can be purified by recrystallization from a

suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of

ethyl acetate in hexane.[4][5]

Section 3: Chemical Reactivity and Mechanistic
Insights
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The chemical reactivity of 6-Fluoro-1-methylindoline-2,3-dione is dominated by the

electrophilic nature of the C3-carbonyl group. The N-methylation prevents reactions at the

nitrogen but preserves the key reactivity at C3, making it a valuable intermediate for building

molecular complexity.

Core Reactivity: The C3-Carbonyl
The C3-ketone is highly susceptible to nucleophilic attack. This reactivity is the basis for a wide

range of condensation reactions, which are fundamental to the utility of isatins in synthesis.

Knoevenagel and Aldol-type Condensations: The C3-carbonyl readily reacts with active

methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and other nucleophiles (e.g.,

indoles, phenols, amines) under basic or acidic catalysis to form C3-substituted derivatives.

These reactions are pivotal for synthesizing diverse heterocyclic systems, including spiro-

oxindoles, which are prominent in medicinal chemistry.[6]

Diagram: Representative C3 Condensation Reaction
Caption: Reaction of the C3-carbonyl with an active methylene compound.

Influence of Substituents on Reactivity
N-Methyl Group: By removing the possibility of N-H acidity and tautomerization, the N-methyl

group ensures that reactions occur selectively at the C3-carbonyl. It also slightly increases

the electron density of the ring system compared to an N-H isatin.

6-Fluoro Group: The fluorine atom is strongly electron-withdrawing via the inductive effect.

This effect increases the electrophilicity of the entire aromatic ring and, to a lesser extent, the

carbonyl carbons. This can:

Activate the C3-Carbonyl: Potentially increasing the rate of nucleophilic attack at this

position.

Influence Aromatic Substitution: Deactivate the ring towards electrophilic aromatic

substitution while directing potential nucleophilic aromatic substitution (SₙAr) reactions,

although the latter requires a suitable leaving group and is less common for isatins.
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Section 4: Applications in Drug Discovery and
Medicinal Chemistry
Halogenated isatin derivatives are valuable starting materials for synthesizing compounds with

potential therapeutic applications, including anticancer and antiviral agents.[5][7] The 6-fluoro-

1-methylisatin core is an attractive scaffold for generating libraries of novel compounds for

screening.

Precursor to Kinase Inhibitors: The isatin core is a key component of several small-molecule

kinase inhibitors. The C3 position allows for the introduction of various side chains that can

interact with the ATP-binding pocket of kinases.

Synthesis of Spiro-oxindoles: The reaction of isatins with various substrates in [3+2]

cycloadditions or other multicomponent reactions is a powerful method for generating

complex spirocyclic oxindoles. These scaffolds possess unique three-dimensional

architectures that are highly desirable in drug discovery and have shown promising activity

as anticancer agents.[6][8]

Antineoplastic Agents: The cytotoxic activity of halogenated isatins suggests that 6-Fluoro-1-
methylindoline-2,3-dione could serve as an intermediate for novel antineoplastic drugs.[5]

Conclusion
6-Fluoro-1-methylindoline-2,3-dione is a strategically designed synthetic intermediate that

combines the advantageous properties of the isatin scaffold with the benefits of N-methylation

and fluorine substitution. While detailed characterization data is sparse in the public domain, its

synthesis is straightforward via the N-methylation of 6-fluoroisatin. Its chemical reactivity,

centered on the electrophilic C3-carbonyl, provides a reliable and versatile handle for

constructing a wide array of more complex heterocyclic systems. For medicinal chemists and

synthetic researchers, this compound represents a valuable building block for the exploration of

new chemical space in the pursuit of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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